5-Chloronaphthalen-1-ol
Overview
Description
5-Chloronaphthalen-1-ol is a chemical compound with the CAS Number: 20816-76-6 . It has a molecular weight of 178.62 and its IUPAC name is 5-chloro-1-naphthol . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H7ClO . The InChI code for this compound is 1S/C10H7ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . Its molecular weight is 178.62 , and its linear formula is C10H7ClO .Scientific Research Applications
Photophysical and Photochemical Properties for PDT Applications
Research into novel phthalocyanines substituted with chloro and dichlorophenoxy groups, similar in structural relevance to 5-Chloronaphthalen-1-ol, shows significant potential for applications in photodynamic therapy (PDT). The study of metal-free and zinc(II) and lead(II) phthalocyanine derivatives indicated excellent solubility and non-aggregation in common solvents, with photophysical and photochemical properties suggesting their utility in PDT. The investigation highlights the impact of substituent groups and central metal ions on these properties, suggesting that similar compounds like this compound could have applications in medical treatments requiring photosensitizers (Demirbaş et al., 2017).
Electrochemical Applications
The electrochemical behavior of poly(1,5-diaminonaphthalene), a compound related by the naphthalene moiety to this compound, was explored for the simultaneous determination of hydroquinone, catechol, and resorcinol. This study revealed that the modified electrode displayed superior performance, highlighting the potential of naphthalene-derived polymers in analytical chemistry for detecting phenolic compounds in environmental samples. The findings suggest that derivatives like this compound could find utility in electrochemical sensors and analytical devices (Hassan et al., 2018).
properties
IUPAC Name |
5-chloronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZJPYHEVWLBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491405 | |
Record name | 5-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20816-76-6 | |
Record name | 5-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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